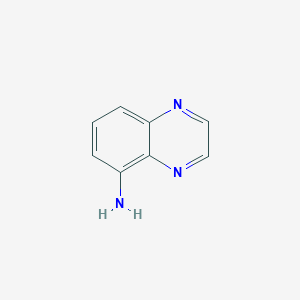

Quinoxalin-5-amine

Descripción

Historical Context and Evolution of Quinoxaline (B1680401) Chemistry

The study of quinoxaline chemistry dates back over a century. The first synthesis of a quinoxaline derivative was reported in 1884 by Körner and Hinsberg. encyclopedia.pubresearchgate.net The traditional and widely used method for synthesizing the quinoxaline scaffold involves the condensation reaction between an o-phenylenediamine (B120857) (a 1,2-diaminobenzene) and a 1,2-dicarbonyl compound. encyclopedia.pubresearchgate.netsapub.org This foundational reaction paved the way for the creation of a vast library of quinoxaline derivatives. researchgate.net

Over the decades, synthetic methodologies have evolved significantly. While classical methods often required harsh conditions, modern approaches focus on efficiency, sustainability, and diversity. encyclopedia.pub Researchers have developed new strategies employing various catalysts, including transition metals and eco-friendly options, as well as techniques like microwave-assisted synthesis to improve reaction yields and reduce times. mtieat.orgwisdomlib.org This evolution has expanded the applications of quinoxalines from early uses as dyes to their current prominence in materials science as organic semiconductors and electroluminescent materials, and most notably, in medicinal chemistry. researchgate.netresearchgate.net

Significance of Nitrogen-Containing Heterocycles in Research

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and drug discovery. nih.govijnrd.org Statistical analysis of approved pharmaceuticals reveals their prevalence, with estimates suggesting that 59% to over 85% of all FDA-approved small-molecule drugs contain a nitrogen heterocycle in their structure. ijnrd.orgmsesupplies.comou.edu Their importance is rooted in their widespread presence in nature, forming the core of essential biological molecules like vitamins, hormones, and antibiotics. nih.gov

The structural diversity and chemical properties of these compounds are key to their success. prezi.com The nitrogen atoms within the heterocyclic rings can form hydrogen bonds with biological targets such as enzymes and receptors, which is a crucial aspect of molecular interaction. nih.gov This ability, combined with the rigid yet adaptable scaffold, allows for the fine-tuning of a molecule's physicochemical properties, including solubility and lipophilicity, to optimize its biological activity. prezi.com Consequently, nitrogen heterocycles are integral to the development of therapeutic agents across a vast range of diseases, including cancer, microbial infections, and inflammatory conditions. nih.govijnrd.org

Quinoxalin-5-amine as a Privileged Scaffold in Contemporary Research

The quinoxaline core is widely regarded as a "privileged scaffold" in medicinal chemistry. benthamscience.comontosight.ai This term describes a molecular framework that is capable of binding to a variety of biological targets, making it a versatile starting point for drug discovery. benthamscience.com Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory properties. wisdomlib.orgontosight.ainih.gov

This compound is a prime example of this privileged structure. The quinoxaline ring system provides the fundamental architecture, while the amino group at the 5-position serves as a critical handle for synthetic modification. ontosight.ai This functional group can significantly influence the molecule's electronic properties, solubility, and its ability to interact with biological targets. ontosight.ai Researchers can readily modify the amine group to generate large libraries of related compounds, a common strategy in the search for new drugs. ontosight.ai For example, this compound is a direct precursor in the synthesis of N-(Quinoxalin-5-yl)formamide, a compound whose derivatives have been studied for their potential to inhibit enzymes critical for DNA replication. vulcanchem.com The versatility of this compound as a building block solidifies its status as a valuable component within this privileged scaffold class. researchgate.net

The utility of privileged scaffolds like quinoxaline is supported by theoretical and computational chemistry. Theoretical studies provide insight into the molecular properties that underpin a scaffold's biological activity. najah.edu Methods such as Density Functional Theory (DFT) are used to perform calculations on quinoxaline derivatives to determine their optimized geometries, electronic structures, and other properties. unlp.edu.arresearchgate.net

These computational models help researchers understand how structural modifications will affect the molecule's behavior. unlp.edu.ar For instance, theoretical investigations have been used to study how quinoxaline derivatives adsorb onto metal surfaces to act as corrosion inhibitors, a process that relies on the molecule's electronic characteristics. najah.eduaphrc.org In medicinal chemistry, Quantitative Structure-Property Relationship (QSPR) models have been developed to predict the melting points and potential biological activities of new quinoxaline derivatives based on their structural descriptors. unlp.edu.arresearchgate.net These theoretical frameworks allow for a more rational approach to drug design, enabling scientists to prioritize the synthesis of compounds that are most likely to exhibit the desired properties, thereby accelerating the discovery process. aphrc.orgwu.ac.th

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

quinoxalin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAAYZFAHJFPOHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168002 | |

| Record name | Quinoxaline, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16566-20-4 | |

| Record name | 5-Quinoxalinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16566-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoxaline, 5-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016566204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoxaline, 5-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Aminoquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Quinoxalin 5 Amine

Classical and Modern Synthetic Approaches to Quinoxaline (B1680401) Derivatives

The construction of the quinoxaline core traditionally relies on the reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. mdpi.com This fundamental approach has been extensively modified and optimized over the years, leading to a variety of classical and modern synthetic methods. These methods include innovative catalytic systems, the use of dicarbonyl surrogates, and various oxidative strategies to enhance efficiency, yield, and substrate scope. nih.gov

The most direct and widely utilized method for synthesizing the quinoxaline scaffold is the cyclocondensation reaction between an aryl 1,2-diamine and a 1,2-dicarbonyl compound. rsc.orgnih.gov First reported by Körner and Hinsberg in 1884, this reaction forms the pyrazine ring fused to the benzene ring of the diamine. mdpi.comnih.gov The reaction is versatile, accommodating a wide range of substituted diamines and dicarbonyl compounds, which allows for the introduction of various functional groups onto the quinoxaline core. thieme-connect.com For the synthesis of a precursor to Quinoxalin-5-amine, one would typically start with a substituted 1,2,3-triaminobenzene or a protected derivative, which upon condensation and subsequent functional group manipulation, would yield the final product.

The general reaction proceeds by mixing the two components, often in a solvent like ethanol or acetic acid, and may require heating. sapub.org The simplicity and atom economy of this reaction make it a preferred route. thieme-connect.com

General Reaction Scheme:

o-phenylenediamine (B120857) + 1,2-dicarbonyl compound ➔ quinoxaline derivative + 2 H₂O

This foundational reaction has been the subject of numerous studies aimed at improving its efficiency and environmental friendliness. sid.ir

While the condensation can proceed without a catalyst, especially under reflux conditions, the reaction often benefits from catalysis to improve yields and shorten reaction times, particularly at ambient temperatures. sapub.orgnih.gov A plethora of catalyst systems have been developed, ranging from Brønsted and Lewis acids to heterogeneous and nanocatalysts, reflecting a shift towards greener and more efficient chemical processes. nih.govchim.it

Organic catalysts like phenol have been shown to be effective, providing excellent yields in short reaction times at room temperature. sapub.org Various metal catalysts, including zinc triflate, copper sulfate pentahydrate, and cerium (IV) ammonium nitrate, have also been successfully employed. mdpi.comsid.ir The choice of catalyst can significantly impact the reaction's efficiency. For instance, a study comparing various catalysts for the condensation of benzene-1,2-diamine with benzil found that ammonium heptamolybdate tetrahydrate provided excellent yields in a much shorter time compared to catalysts like ZnCl₂, Mn(OAc)₂, and CoCl₂. sid.ir

Recent advancements focus on heterogeneous and recyclable catalysts to simplify product purification and minimize waste. nih.gov Examples include alumina-supported heteropolyoxometalates, nanostructured pyrophosphates (Na₂PdP₂O₇), and magnetic nanoparticles, which offer high yields under mild, often room-temperature, conditions. rsc.orgnih.govnih.gov These catalysts can be easily recovered and reused multiple times without a significant loss of activity. rsc.orgsid.ir Microdroplet-assisted reactions have also emerged as a high-throughput method for optimizing reaction conditions, achieving high conversion rates in milliseconds without a catalyst. nih.govfrontiersin.org

Below is a table summarizing various catalyst systems and their performance in the synthesis of quinoxaline derivatives.

| Catalyst System | Substrates | Solvent | Temperature | Time | Yield (%) | Reference |

| Ammonium Heptamolybdate | Benzene-1,2-diamine, Benzil | EtOH/H₂O | Room Temp. | 10 min | 98 | sid.ir |

| AlCuMoVP on Alumina | o-phenylenediamine, Benzil | Toluene | 25°C | 120 min | 92 | nih.gov |

| Phenol (20 mol%) | Benzene-1,2-diamine, Benzil | EtOH/H₂O | Room Temp. | 15 min | 95 | sapub.org |

| Na₂PdP₂O₇ (nanostructured) | o-phenylenediamine, Benzil | Ethanol | Room Temp. | 15 min | 98 | nih.gov |

| Zinc Triflate | o-phenylenediamine, α-diketone | Acetonitrile | Room Temp. | - | 90 | mdpi.com |

| Iodine | o-phenylenediamine, hydroxyl ketone | DMSO | Room Temp. | 12 h | 80–90 | mdpi.com |

| None (Microdroplets) | Benzene-1,2-diamine, 1,2-indanedione | MeOH/H₂O | - | Milliseconds | >90 | nih.gov |

| None | Phenylenediamine, Glyoxal | Methanol | Room Temp. | 1 min | 93 | thieme-connect.com |

The versatility of quinoxaline synthesis is greatly enhanced by the use of various two-carbon synthons that can serve as surrogates for α-dicarbonyl compounds. nih.govnih.gov These alternative reactants provide pathways to quinoxalines when the corresponding dicarbonyl is unstable, unavailable, or when different reaction conditions are desired.

α-Dicarbonyls: These are the classic substrates, reacting directly with 1,2-diamines to form the quinoxaline ring. sapub.org The reaction is generally straightforward and high-yielding. nih.gov

α-Halogeno Carbonyls: Compounds like α-bromo ketones (e.g., phenacyl bromides) are valuable precursors. nih.govrsc.org They react with 1,2-diamines in a condensation-oxidation sequence. nih.gov This approach can be performed under catalyst-free conditions in green solvents like water or ethanol, often at elevated temperatures. nih.govrsc.org The reaction proceeds through an initial nucleophilic substitution followed by cyclization and subsequent oxidation to the aromatic quinoxaline.

α-Hydroxy Carbonyls: These compounds, also known as acyloins, can be used as 1,2-dicarbonyl equivalents. The synthesis requires an oxidative step to convert the α-hydroxy ketone to the dicarbonyl intermediate in situ, which then condenses with the diamine. nih.gov This tandem oxidation-condensation can be catalyzed by systems like I₂ in DMSO. mdpi.comnih.gov

α-Azo Carbonyls: While less common, α-azo carbonyls can also serve as precursors for the quinoxaline ring system. The reaction mechanism involves the substitution of the azo group and subsequent cyclization.

Epoxides: The reaction of 1,2-diamines with epoxides, followed by oxidation, provides a route to quinoxaline derivatives. sapub.org This method involves the nucleophilic ring-opening of the epoxide by both amine groups of the diamine, followed by an oxidative step to form the aromatic pyrazine ring. nih.govnih.gov Iodine-mediated protocols have been developed for this transformation, utilizing epoxides as alkyl precursors under metal-free conditions. nih.gov

α,β-Dihalides: Specific dihalides, such as 1,4-dibromo-2,3-butanedione, can react with o-phenylenediamines to yield substituted quinoxalines, in this case, 2,3-bis(bromomethyl)quinoxaline. sapub.org This provides a scaffold that can be further functionalized.

Oxidative condensation provides an alternative route to quinoxalines, often starting from precursors that are more readily available than 1,2-dicarbonyls. thieme-connect.com This strategy involves the in situ generation of a reactive intermediate through oxidation, which then undergoes cyclization. For example, the reaction of o-phenylenediamine with alkyl-aryl ketones can be achieved using a substoichiometric amount of sulfur, which acts as an oxidant. thieme-connect.com Similarly, the aerobic oxidation of deoxybenzoins, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), generates benzils that can be trapped in a one-pot reaction with aromatic 1,2-diamines to form quinoxalines. organic-chemistry.org This approach avoids the need to isolate the often sensitive dicarbonyl compounds.

The Schmidt reaction, which typically involves the reaction of an azide with a carbonyl derivative under acidic conditions to yield an amine or amide, has been adapted for heterocyclic synthesis. wikipedia.org A one-pot, multi-component protocol for synthesizing quinoxalines has been described that proceeds via a Schmidt reaction. This method utilizes 2-iodo benzoic acid and sodium azide in the presence of an organo-copper(II) catalyst. mtieat.org Another novel approach involves a tandem oxidative azidation/cyclization of N-arylenamines with trimethylsilyl azide (TMSN₃) and (diacetoxyiodo)benzene as the oxidant to construct the quinoxaline ring. acs.org This strategy features two consecutive C-N bond-forming steps under mild conditions. acs.org

The aromatization of dihydro- or tetrahydroquinoxaline precursors is a crucial final step in many quinoxaline syntheses and represents a key oxidative dehydrogenation strategy. nih.gov This process is an atom-economical and sustainable method for accessing the fully aromatic quinoxaline core. nih.gov These reactions can be carried out using stoichiometric oxidants or, more preferably, through catalytic methods employing molecular oxygen or air as the terminal oxidant. organic-chemistry.orgacs.org

Various catalytic systems have been developed for this transformation. Manganese pincer complexes have been shown to catalyze the dehydrogenative coupling of 1,2-diaminobenzene and 1,2-diols to form quinoxalines, releasing only water and hydrogen gas as byproducts. acs.org Electrochemical methods also offer a green approach to dehydrogenation, as demonstrated in the synthesis of 2-substituted quinoxalines from the intermolecular cyclization of aryl alkyl ketones and o-phenylenediamines. thieme-connect.com The concept of acceptorless dehydrogenation (AD) is particularly attractive from a green chemistry perspective, as it uses alcohols as precursors and generates hydrogen gas, which can be considered a valuable byproduct. researchgate.net

Condensation Reactions with 1,2-Aryl Diamines and Dicarbonyl Compounds

Green Chemistry Approaches in this compound Synthesis

Recent advancements in chemical synthesis have emphasized the development of environmentally benign methodologies, collectively known as green chemistry. nih.gov These approaches aim to reduce or eliminate the use and generation of hazardous substances. In the synthesis of quinoxaline derivatives, which are significant N-heterocyclic compounds in medicinal chemistry, several green strategies have been successfully employed. nih.govmtieat.org These methods, including the use of recyclable catalysts, one-pot strategies, microwave assistance, aqueous reaction media, and alternative catalysts like fluorinated alcohols, offer considerable advantages over traditional synthetic routes, which often require harsh conditions, toxic catalysts, and long reaction times. nih.govnih.gov

Recyclable Catalyst Systems

The development of recyclable catalysts is a cornerstone of green chemistry, offering both economic and environmental benefits. Various heterogeneous and reusable catalysts have been effectively used in the synthesis of quinoxalines.

Heteropolyoxometalates and Metal Oxides: Alumina-supported heteropolyoxometalates, such as CuH2PMo11VO40 on alumina, have been utilized for the synthesis of quinoxaline derivatives at room temperature with high yields. nih.gov These solid acid catalysts can be recovered and reused without a significant loss of activity. nih.gov Similarly, vanadium-substituted molybdotungstophosphoric acid has proven to be an effective and reusable solid catalyst for the one-pot synthesis of quinoxalines. tandfonline.com The stability of this catalyst was maintained for up to four cycles. tandfonline.com Nanocrystalline copper(II) oxide (CuO) has also been used in aqueous media, with the catalyst being recoverable and reusable for up to four cycles without impacting its activity. rsc.org

Magnetic Nanoparticles: Magnetically separable nanoparticles offer a straightforward method for catalyst recovery. MnFe2O4 nanoparticles have been employed as a recyclable catalyst for the condensation of 1,2-diamines and 1,2-dicarbonyls, providing good yields at room temperature. rsc.org Another system involves a silica-nanoparticle-supported Schiff base/Co(II) complex, which was recovered and reused five times with only a minor decrease in yield. rsc.org

Silica-Based Catalysts: Silica nanoparticles (SiO2 NPs) have been shown to be excellent, regenerable catalysts for quinoxaline synthesis under solvent-free conditions, providing high yields in short reaction times. rsc.org The high surface area of microporous silica offers numerous active sites. rsc.org Additionally, tungstophosphoric acid immobilized on mesoporous silica nanoparticles serves as a reusable acid catalyst. rsc.org

Other Recyclable Systems: Graphene oxide (GO) and reduced graphene oxide (rGO) have been used as recyclable carbon catalysts for the one-pot synthesis of quinoxalines from 2-nitroaniline. rsc.org The catalyst was easily recovered and reused for up to four runs. rsc.org Amberlyst-15, an insoluble polymer-supported catalyst, has been used in water and can be easily recovered by filtration and reused multiple times without losing activity. chim.it

| Catalyst | Reactants | Conditions | Yield | Reusability | Reference |

|---|---|---|---|---|---|

| CuH₂PMo₁₁VO₄₀ on Alumina | o-phenylenediamine, Benzil | Toluene, 25°C, 2h | 92% | Not specified | nih.gov |

| H₅[PW₆Mo₄V₂O₄₀]·14H₂O | o-phenylenediamine, Benzil | Ethanol:Water (1:1), Reflux | Excellent | Up to 4 cycles | tandfonline.com |

| Nanocrystalline CuO | 1,2-diamines, 1,2-dicarbonyls | Aqueous media | High | Up to 4 cycles | rsc.org |

| MnFe₂O₄ Nanoparticles | 1,2-diamines, 1,2-dicarbonyls | Room temperature | Good | Not specified | rsc.org |

| Fe₃O₄@SiO₂/Schiff base/Co(II) | 1,2-diamines, 1,2-diketones | Not specified | 97% (1st run) | 5 cycles (94% yield in 5th run) | rsc.org |

| Silica Nanoparticles (SiO₂ NPs) | 1,2-diamines, 1,2-diketones | Solvent-free, Room temperature | High | Regenerable | rsc.org |

| Graphene Oxide (GO) | 2-nitroaniline, 1,2-dicarbonyls | Not specified | Moderate to Excellent | Up to 4 runs | rsc.org |

One-Pot Synthesis Strategies

One-pot syntheses are highly efficient as they allow multiple reaction steps to be carried out in a single reactor, which avoids the need for purification of intermediates, thus saving time, energy, and resources. Several one-pot methods for quinoxaline synthesis have been developed.

An iron-catalyzed transfer hydrogenative condensation provides a one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols, with yields ranging from 49-98%. nih.gov In this process, the alcohol acts as a hydrogen donor and the nitroarene as a hydrogen acceptor. nih.gov Another strategy involves the oxidative cyclization of α-halo ketones and o-phenylenediamine in water at 80°C, which notably proceeds without the need for any catalyst. rsc.org

A practical one-pot, two-step synthesis promoted by N-Bromosuccinimide (NBS) uses substituted alkenes and o-phenylenediamines. rsc.org The alkene is first converted to a phenacyl bromide intermediate in aqueous media, which then undergoes condensation with the diamine. rsc.org Furthermore, a metal-free cascade process has been developed for synthesizing quinoxaline derivatives from alkynes and o-phenylenediamines in an aqueous medium. rsc.org

| Strategy | Reactants | Catalyst/Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Transfer Hydrogenative Condensation | 2-nitroanilines, Vicinal diols | Iron complex | Not specified | 49-98% | nih.gov |

| Oxidative Cyclization | α-halo ketones, o-phenylenediamine | None | Water, 80°C | Moderate to High | rsc.org |

| NBS-Promoted Synthesis | Substituted alkenes, o-phenylenediamines | N-Bromosuccinimide (NBS) | Aqueous media | Not specified | rsc.org |

| Metal-Free Cascade Process | Alkynes, o-phenylenediamines | TsNBr₂ (N,N-dibromo-p-toluene sulfonamide) | Aqueous medium | 18-88% | rsc.org |

| Condensation/Oxidation | 1,2-diaminobenzene derivatives, Phenacyl bromide | Pyridine | THF, Room temperature, 2h | Good | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity in significantly shorter reaction times compared to conventional heating methods. e-journals.in This technique has been successfully applied to the synthesis of quinoxaline derivatives.

The condensation of diamines and dicarbonyls can be achieved under microwave heating in solvent-free media, providing excellent yields (80-90%) in just a few minutes. e-journals.in This environmentally friendly approach offers a cleaner reaction with an easier work-up process. e-journals.in In one specific protocol, the reaction mixture is exposed to microwave irradiation for 3.5 minutes, resulting in high yields of the desired quinoxaline products. e-journals.in Another study reports the synthesis of quinoxalines in high yield within 10 minutes using ethanol as a solvent. nih.gov

The use of mineral supports, such as acidic alumina, under microwave irradiation has also been explored. osti.gov This method is effective for the reaction of 1,2-dicarbonyls or α-hydroxyketones with 1,2-diamines, with acidic alumina acting as both a catalyst and an oxidizing agent. osti.gov The advantages of microwave-assisted synthesis include the absence of costly and harmful solvents and dramatically reduced reaction times, often from hours to just minutes. udayton.eduudayton.edu

| Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Diamines, Dicarbonyls | Solvent-free, DMSO (paste) | 3.5 minutes | 80-90% | e-journals.in |

| Substituted 1,2-phenylenediamine, Benzil | EtOH, TiO₂-Pr-SO₃H catalyst | 10 minutes | 95% | nih.gov |

| o-phenylenediamine, Benzoin | Glacial acetic acid, 450W | 3 minutes | 96% | umich.edu |

| o-phenylenediamine, Glyoxal and related compounds | Solvent-free, 160W | 60 seconds | 84-97% | tsijournals.com |

| Dichloroquinoxaline, Nucleophiles (amines/alcohols) | Triethylamine, 160°C | 5 minutes | Variable (up to 81% for amines) | udayton.edu |

Aqueous Medium Reactions

The use of water as a solvent in organic synthesis is a key aspect of green chemistry, as it is non-toxic, non-flammable, inexpensive, and environmentally benign. researchgate.net Several methodologies have been developed for the synthesis of quinoxaline derivatives in aqueous media.

One approach utilizes the ionic liquid [C8dabco]Br as a recyclable and biodegradable catalyst for the condensation of 1,2-diamines and 1,2-dicarbonyl compounds in water, achieving high yields. researchgate.net Another efficient method employs tetraethylammonium bromate in water, which facilitates the reaction with short reaction times and an easy workup. bioinfopublication.orgresearchgate.net This method has been shown to produce yields as high as 92%. bioinfopublication.org

The synthesis of quinoxalines can also be achieved in an ethanol-water solvent system using ammonium bifluoride (NH4HF2) as a catalyst, which smoothly facilitates the reaction under mild conditions with excellent yields. rsc.org Additionally, a choline chloride/water natural deep eutectic solvent (NADES) has been used to promote the condensation of 1,2-dicarbonyls with 1,2-diamino compounds at room temperature, achieving high yields in just 5 minutes. scispace.com The NADES can be recycled up to six times without losing efficiency. scispace.com

| Catalyst/Promoter | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| [C8dabco]Br (ionic liquid) | Water | 80°C | 79-90% | researchgate.net |

| Tetraethylammonium bromate | Water | Stirring at room temperature | Up to 92% | bioinfopublication.orgresearchgate.net |

| Ammonium bifluoride (NH₄HF₂) | Aqueous ethanol | Mild conditions | 90-98% | rsc.org |

| Choline chloride/water (NADES) | NADES | Room temperature, 5 min | >90% | scispace.com |

| Cerium (IV) ammonium nitrate (CAN) | Tap water | Room temperature | Excellent | chim.it |

Fluorinated Alcohols as Catalysts

Fluorinated alcohols, such as hexafluoroisopropanol (HFIP), have gained attention as unique reaction media and promoters in organic synthesis. nih.govresearchgate.net Their properties, including high polarity, strong hydrogen-bond donating ability, and low nucleophilicity, allow them to facilitate reactions often without the need for an additional catalyst. nih.govresearchgate.net

The synthesis of quinoxaline derivatives has been successfully achieved using HFIP as the reaction medium. nih.gov For example, the reaction of benzil and o-phenylenediamine in HFIP at room temperature for one hour yielded 2,3-diphenylquinoxaline in 95% yield. nih.gov This method avoids the issues associated with traditional solvents like ethanol or acetic acid, such as long reaction times and high temperatures. nih.gov A key advantage of using HFIP is that the solvent can be readily separated from the reaction products and recovered in high purity for reuse. researchgate.net

| Reactants | Fluorinated Alcohol | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzil, o-phenylenediamine | Hexafluoroisopropanol (HFIP) | Room temperature, 1 hour | 95% | nih.gov |

| Various 1,2-dicarbonyls and 1,2-diamines | Hexafluoroisopropanol (HFIP) | Room temperature | High | researchgate.net |

Enzymatic Catalysis in Quinoxalinone Synthesis

Enzymatic catalysis represents a highly green and sustainable approach in organic synthesis, offering high selectivity and mild reaction conditions. nih.gov While the application of enzymatic catalysis specifically for the synthesis of this compound is not widely detailed, its use has been reported for the synthesis of related quinoxalinone derivatives.

The synthesis of quinoxalinone derivatives has been achieved through the reaction of 2,3-diaminonaphthalene with various α-ketoacids, such as 2-oxopropanoic acid, utilizing enzymatic catalysis. sapub.org This method provides an alternative to other synthetic techniques like microwave irradiation for accessing these structures. sapub.org The broader application of enzymes in organic synthesis is well-established, valued for their ability to catalyze reactions with high specificity under environmentally friendly conditions. nih.gov However, more research is needed to fully explore the potential of enzymatic catalysis in the direct synthesis of a broader range of quinoxaline derivatives, including this compound.

Transition Metal-Catalyzed Syntheses of this compound and Derivatives

The synthesis of quinoxaline derivatives is often facilitated by transition metal catalysts, which enable efficient bond formation under specific reaction conditions. Metals such as palladium, copper, and others play a crucial role in constructing the quinoxaline scaffold and introducing the key amino functionality.

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, stands as a powerful and versatile method for the synthesis of aryl amines. nih.govorganic-chemistry.org This reaction is instrumental in forming a bond between an aryl halide (or pseudohalide) and an amine. In the context of this compound synthesis, this methodology would typically involve the coupling of a 5-haloquinoxaline with an ammonia surrogate or a primary amine, facilitated by a palladium catalyst and a suitable phosphine ligand. organic-chemistry.orgsemanticscholar.org The development of sophisticated biarylphosphine ligands has significantly broadened the scope of this reaction, allowing for the use of challenging substrates and enabling reactions at lower temperatures. semanticscholar.org The general applicability of this method makes it a cornerstone for introducing the amino group onto the quinoxaline ring. semanticscholar.org

Table 1: Examples of Palladium-Catalyzed C-N Cross-Coupling for Aryl Amine Synthesis This table illustrates the general conditions for Buchwald-Hartwig reactions, applicable to the synthesis of compounds like this compound.

| Aryl Halide | Amine | Catalyst System | Product | Yield (%) |

| Aryl Chloride | Primary Amine | Pd₂(dba)₃ / BrettPhos | Monoarylated Amine | High |

| Aryl Bromide | Ammonia | Pd(OAc)₂ / Ligand | Primary Arylamine | High |

| Heteroaryl Halide | Secondary Amine | [(CyPF-tBu)PdCl₂] | N-Heteroaryl Amine | High |

Copper catalysts offer a cost-effective and efficient alternative to palladium for certain synthetic transformations. Copper-catalyzed methods have been employed in the synthesis of various quinoxaline derivatives. For instance, the cyclocondensation of o-phenylenediamine with aromatic alkynes can be catalyzed by Cu(OAc)₂ to yield quinoxalines. mdpi.com More complex structures, such as spiro-dihydropyrrolo[1,2-a]quinoxaline derivatives, have been synthesized through a copper-catalyzed sequential reaction involving a nucleophilic attack of an amine on a Cu-carbene intermediate. nih.gov Furthermore, a one-pot synthesis of pyrrolo[1,2-a]quinoxalines has been developed using a copper-catalyzed aerobic oxidative domino reaction. nih.gov These methods highlight the utility of copper in constructing fused quinoxaline systems.

Table 2: Copper-Catalyzed Synthesis of Quinoxaline Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref. |

| o-Phenylenediamine | Phenylacetylene | Cu(OAc)₂·H₂O | Substituted Quinoxaline | mdpi.com |

| o-Pyrrolo Aniline | N-Tosylhydrazone | Copper Salt | Spiro-dihydropyrrolo[1,2-a]quinoxaline | nih.gov |

| α-Amino Acid | 1-(2-halophenyl)-1H-pyrrole | Copper Salt | Pyrrolo[1,2-a]quinoxaline (B1220188) | nih.gov |

A variety of other metal-based catalysts are effective in the synthesis of the quinoxaline core structure, typically through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. These catalysts often provide advantages in terms of cost, reusability, and milder reaction conditions. For example, magnetic iron oxide (Fe₃O₄) nanoparticles have been used as a recyclable catalyst for quinoxaline synthesis in aqueous media. rsc.org Zinc triflate (Zn(OTf)₂) has been shown to catalyze the reaction efficiently at room temperature. mdpi.com Additionally, solid acid catalysts like TiO₂-Pr-SO₃H and heteropolyoxometalates supported on alumina have demonstrated high efficacy and reusability. mdpi.comnih.gov

Table 3: Various Metal Catalysts for Quinoxaline Synthesis

| Catalyst | Reactants | Solvent | Key Advantage | Ref. |

| Fe₃O₄ Nanoparticles | o-phenylenediamine, 1,2-dicarbonyl | Water | Magnetically recoverable | rsc.org |

| Zn(OTf)₂ | o-phenylenediamine, α-diketone | Acetonitrile | Room temperature reaction | mdpi.com |

| TiO₂-Pr-SO₃H | o-phenylenediamine, benzil | Solvent-free | Reusable solid acid | mdpi.com |

| MoVP on Alumina | o-phenylenediamine, benzil | Toluene | High yield at room temp. | nih.gov |

Intramolecular Cyclization Reactions in this compound Synthesis

Intramolecular cyclization is a key strategy for constructing the quinoxaline ring system. This approach often involves forming a precursor that, upon reaction, folds to create the bicyclic structure. A notable example is the synthesis of 6-Amino-5-bromoquinoxaline, which begins with 4-nitrobenzene-1,2-diamine and proceeds through cyclization, followed by hydrogenation and bromination steps. researchgate.net Another relevant transformation is the Gould-Jacobs reaction, where 5-aminoquinoxaline reacts with alkoxymethylene derivatives, and the resulting intermediate undergoes thermal cyclization to form angularly fused pyrido[2,3-f]quinoxalines. researchgate.net Electrochemical methods have also been developed, inducing an intramolecular annulation through tandem oxidative azidation and cyclization of N-aryl enamines. rsc.org

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The formation of the quinoxaline ring and its derivatives is primarily governed by nucleophilic attack mechanisms.

The most common method for synthesizing the quinoxaline scaffold involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net The mechanism is initiated by the nucleophilic attack of one of the amino groups of the diamine onto one of the carbonyl carbons of the dicarbonyl compound. This is followed by a dehydration step and a subsequent intramolecular cyclization, which involves a second nucleophilic attack by the remaining amino group on the second carbonyl carbon, ultimately leading to the aromatic quinoxaline ring after another dehydration. researchgate.net

In the formation of more complex derivatives, such as pyrimido[1,2-a]this compound, the mechanism can involve an initial nucleophilic attack by a nitrogen atom within the quinoxaline moiety onto an external electrophile, such as a carbonyl carbon of a reactant like dimethyl but-2-ynedioate. rsc.org Similarly, the synthesis of quinoxaline 1,4-dioxides from benzofuroxan proceeds via the nucleophilic attack of a formed enolate ion on an electrophilic nitrogen atom of the benzofuroxan. mdpi.com These examples underscore the central role of nucleophilic attack in the formation and functionalization of the quinoxaline system.

SNH Reactions in Quinoxaline Core Annulation

Vicarious Nucleophilic Substitution of Hydrogen (VNS) represents a significant method for the C-H functionalization of electron-deficient aromatic rings, such as quinoxaline. This type of reaction allows for the direct introduction of substituents onto the quinoxaline core without the need for pre-functionalized starting materials. In the context of quinoxaline chemistry, VNS reactions have been primarily explored for the derivatization of the pre-formed quinoxaline ring rather than for the initial annulation to form the core itself.

The electrophilic nature of the quinoxaline ring makes it a suitable substrate for VNS reactions, particularly when activated by an N-oxide functionality. The reaction typically involves the use of a carbanion, which acts as a nucleophile, attacking the electron-deficient quinoxaline ring. The presence of a leaving group on the carbanion facilitates the subsequent elimination and rearomatization steps.

Research has shown that quinoxaline N-oxides react with various carbanions to yield a range of substituted quinoxaline derivatives. For instance, carbanions derived from nitriles have been successfully employed to introduce cyanoalkyl groups onto the quinoxaline scaffold rsc.orgresearchgate.net. The general mechanism involves the initial attack of the carbanion on the quinoxaline ring, followed by a base-induced β-elimination of a leaving group from the intermediate adduct, leading to the substituted product kuleuven.bewikipedia.org.

It is important to note that the success and regioselectivity of the VNS reaction on quinoxalines can be influenced by the nature of the nucleophile and the reaction conditions. Studies have indicated that while quinoxaline itself may show limited reactivity with some carbanions, the corresponding N-oxide derivatives are significantly more reactive, leading to the formation of VNS products in good yields rsc.orgresearchgate.net.

Regioselectivity Studies in Quinoxalin-2(1H)-one Formation

The synthesis of quinoxalin-2(1H)-ones from the condensation of substituted o-phenylenediamines and α-ketoesters can lead to the formation of two constitutional isomers. The control of regioselectivity in this reaction is a critical aspect for the targeted synthesis of specific quinoxalin-2(1H)-one derivatives. Recent studies have demonstrated that the regiochemical outcome of this condensation can be effectively controlled by the use of either acidic or basic catalysis semanticscholar.org.

Under acidic conditions, the reaction exhibits a preference for the formation of the 7-substituted quinoxalin-2(1H)-one isomer. Conversely, in the presence of a base, the regioselectivity is reversed, favoring the formation of the 6-substituted isomer semanticscholar.org. This switch in regioselectivity provides a valuable synthetic tool for accessing either isomer selectively from the same starting materials.

The electronic nature of the substituents on the o-phenylenediamine precursor also plays a crucial role in determining the degree of regioselectivity. It has been observed that in acidic media, substrates bearing electron-donating groups tend to provide higher regioselectivity towards the 7-substituted product compared to those with electron-withdrawing groups semanticscholar.org. The reaction rate is also influenced by these electronic effects, with electron-donating groups generally leading to faster reactions semanticscholar.org.

The table below summarizes the effect of catalysts on the regioselective synthesis of quinoxalin-2(1H)-one derivatives.

| Catalyst | Major Isomer | Minor Isomer | Regioisomeric Ratio (Major:Minor) |

| Acetic Acid (AcOH) | 7-substituted | 6-substituted | Up to 15:1 semanticscholar.org |

| Base | 6-substituted | 7-substituted | Up to 1:4 semanticscholar.org |

Furthermore, the influence of substituents on the regioselectivity under acidic conditions is highlighted in the following table.

| Substituent on o-phenylenediamine | Major Product | Regioselectivity (7-substituted:6-substituted) |

| Electron-donating group | 7-substituted quinoxalin-2(1H)-one | High semanticscholar.org |

| Electron-withdrawing group | 7-substituted quinoxalin-2(1H)-one | Lower semanticscholar.org |

These findings underscore the importance of reaction conditions and substrate electronics in directing the regiochemical outcome of quinoxalin-2(1H)-one synthesis, enabling the selective preparation of desired constitutional isomers.

Advanced Applications of Quinoxalin 5 Amine in Materials Science and Technology

Organic Electronic Devices and Optoelectronics

The unique photophysical and electrochemical properties of quinoxaline-based compounds make them promising candidates for a wide array of applications in organic electronics. researchgate.netresearchgate.net By incorporating different electron-donating groups and modifying the molecular architecture, researchers can fine-tune the energy levels, absorption spectra, and charge transport characteristics of these materials to suit specific device requirements. springerprofessional.decase.edu

Organic Light-Emitting Diodes (OLEDs)

Quinoxaline (B1680401) derivatives are versatile materials for OLEDs, capable of functioning in various layers of the device stack. google.com Their inherent luminescence and rigidity contribute to enhanced thermal stability and higher glass transition temperatures (Tg), which are crucial for device longevity. google.com Due to their electron-accepting properties, they are frequently used in the electron transporting layer. researchgate.netgoogle.com However, novel designs have demonstrated their successful application as hole transporting materials and as either the host or guest material within the emissive layer. google.com The donor-acceptor structure of many quinoxaline compounds is key to their utility in OLEDs. researchgate.net

| Compound/Device Layer | Function | Performance Metric |

| Quinoxaline Derivatives | Hole Transporting Layer | Enhanced thermal stability |

| Quinoxaline Derivatives | Emissive Layer (Host/Guest) | Tunable light emission |

| Quinoxaline Derivatives | Electron Transporting Layer | Efficient electron injection/transport |

Organic Semiconductors

The development of novel organic semiconductors is critical for advancing flexible and low-cost electronics. Quinoxaline-based materials, particularly donor-acceptor (D-A) conjugated polymers, have shown significant potential in this area. researchgate.netfrontiersin.org These materials leverage a strong intramolecular charge transfer (ICT) effect, which is beneficial for charge transport. frontiersin.orgnih.gov The planar and rigid structure of the quinoxaline unit facilitates good molecular aggregation in thin films, further enhancing charge transport between neighboring molecules. frontiersin.org Research has demonstrated that polymers incorporating quinoxaline can exhibit high charge carrier mobilities, a key parameter for semiconductor performance. frontiersin.orgnih.gov

| Compound ID | Architecture | Hole Mobility (cm²/Vs) | Current On/Off Ratio | Deposition Method |

| PQ1 | D-A Polymer | Up to 0.12 | - | Solution Processed |

| Compound 5 | Small Molecule | 2.6 x 10⁻⁵ | 1.8 x 10⁵ | Solution-Shearing |

| Compound 5 | Small Molecule | 1.9 x 10⁻⁴ | 3.5 x 10⁶ | Vacuum Deposition |

Organic Photovoltaic Devices and Solar Cells (OPVs)

In the field of organic solar cells, quinoxaline-based non-fullerene acceptors (QxNFAs) have driven remarkable progress, enabling power conversion efficiencies (PCEs) to approach 20%. nih.gov The quinoxaline unit is an excellent electron-withdrawing moiety that offers multiple sites for modification, a wide absorption range, and low reorganization energy, which helps to minimize energy loss and improve charge generation. nih.govrsc.org Molecular engineering strategies, such as creating fused-ring systems or hybridizing different acceptor units, have led to the development of highly efficient and stable oligomer acceptors for OPVs. rsc.org

| Acceptor Molecule | Device Architecture | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (VOC) | Short-Circuit Current (JSC) (mA/cm²) |

| TQT | Binary (PM6:TQT) | 18.52% | - | - |

| TQT | Ternary (PM6:L8-BO:TQT) | 19.15% | - | - |

| BQ-2Cl-FBr | Binary (PM6:BQ-2Cl-FBr) | 11.54% | 0.928 V | 20.96 |

Dye-Sensitized Solar Cells (DSSCs)

Quinoxaline derivatives have been successfully employed as core components in organic dye sensitizers for DSSCs. springerprofessional.decase.edu In a typical D-A-π-A configuration, the quinoxaline unit can act as an electron acceptor, facilitating efficient charge separation and injection into the semiconductor electrode (e.g., TiO₂). researchgate.netcase.edu The strategic placement of the electron-donating group, such as a triphenylamine unit, significantly influences the final electronic and photovoltaic properties. case.edu For instance, connecting the donor horizontally to the 5-position of the quinoxaline ring has been shown to yield higher power conversion efficiencies compared to other configurations. case.edu These dyes show promise in broadening the spectral response of DSSCs. bit.edu.cn

| Dye ID | Configuration | Power Conversion Efficiency (PCE) |

| RC-21 | Vertical Conjugation | 3.30% |

| RC-22 | Horizontal Conjugation (donor at 5-position) | 5.56% |

Polymer Light-Emitting Diodes (PLEDs)

Quinoxaline derivatives are key components in the design of conjugated polymers for light-emitting applications. mdpi.com While closely related to OLEDs, PLEDs utilize a polymer-based emissive layer, offering advantages in solution processability and fabrication of large-area devices. The same properties that make quinoxaline derivatives effective in small-molecule OLEDs—such as their electron-deficient nature and ability to form stable D-A polymers—are leveraged in PLEDs. frontiersin.orgnih.gov These polymers can be designed as light-emitting materials, where the tunable electronic structure of the quinoxaline unit allows for control over the emission color and efficiency. mdpi.com

Organic Field-Effect Transistors (OFETs)

Quinoxaline-based materials have been successfully incorporated into the semiconductor layer of OFETs. frontiersin.orgnih.gov Although historically less common in OFETs compared to OLEDs, recent research has demonstrated their significant potential. frontiersin.orgnih.gov Conjugated polymers containing quinoxaline as the electron-deficient unit and an electron-rich unit can exhibit excellent p-type semiconductor properties with high hole mobilities. frontiersin.org Furthermore, copolymers based on the Pyrazino[2,3-g]quinoxaline-2,7-dione (PQx) building block have demonstrated ambipolar transport characteristics, meaning they can conduct both holes and electrons, which is advantageous for creating more complex circuits. researchgate.net

| Polymer/Compound | Architecture | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) |

| PQ1 | D-A Polymer | Up to 0.12 | - |

| PQx and bithiophene copolymer | D-A Copolymer | Up to 5.22 x 10⁻⁴ | Up to 4.28 x 10⁻³ |

| PQx and thieno[3,2,-b]thiophene copolymer | D-A Copolymer | Up to 4.82 x 10⁻² | Up to 3.95 x 10⁻³ |

| Compound 5 | Small Molecule | 1.9 x 10⁻⁴ | - |

Table of Mentioned Compounds

| Abbreviation / Name | Full Chemical Name / Description |

| PQ1 | Polymer of Indacenodithiophene (IDT) and Thiophene-substituted Quinoxaline |

| TQT | A Quinoxaline–Benzothiadiazole Heterotrimer |

| BQ-2FBr | Alkoxyphenyl-substituted quinoxaline-based A-DA′D-A molecule with (5-bromo-4-fluoro-3-oxy-2,3-dihydro-1H-indole-1-ylidene)malonitrile end group |

| BQ-2Cl-FBr | Alkoxyphenyl-substituted quinoxaline-based A-DA′D-A molecule with 2-(5,6-dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malonitrile and FBr-INCN end groups |

| RC-21 | Quinoxaline-based sensitizer with triphenylamine donor linked vertically |

| RC-22 | Quinoxaline-based sensitizer with triphenylamine donor linked horizontally to the 5-position |

| IQ4 | Organic dye incorporating a diphenylquinoxaline unit |

| Pyrazino[2,3-g]quinoxaline-2,7-dione (PQx) | A building block for π-conjugated polymer semiconductors |

Chemosensor Development and Sensing Applications

Quinoxaline derivatives, including Quinoxalin-5-amine, have emerged as significant building blocks in the design of chemosensors due to their inherent electronic and photophysical properties. nih.gov The electron-deficient nature of the quinoxaline ring system allows for interesting charge-transfer dynamics and leads to distinct absorption and emission spectra, making them excellent candidates for signaling moieties in sensor design. nih.govmdpi.com These compounds have been successfully utilized in the development of sensors for a wide range of analytes, including anions, cations, and neutral molecules. mdpi.comresearchgate.net

Fluorescent Probes and Sensors

The pronounced fluorescent properties of many quinoxaline derivatives make them particularly suitable for the development of highly sensitive and selective fluorescent probes. researchgate.net These sensors operate on principles such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET), allowing for the detection of analytes through changes in fluorescence intensity or spectral shifts. researchgate.net

Quinoxaline-based fluorescent sensors have been extensively developed for the detection of various anions, which play crucial roles in biological and environmental systems. nih.gov The design of these sensors often incorporates specific anion recognition motifs, such as oligopyrroles, sulfonamides, or cationic receptors, attached to the quinoxaline core. nih.gov

One of the earliest and most studied systems involves 2,3-dipyrrolylquinoxaline (DPQ) derivatives. These compounds utilize the two pyrrole –NH groups as anion binding sites. The binding event, typically through hydrogen bonding, alters the electronic properties of the quinoxaline moiety, resulting in a detectable chromogenic or fluorogenic response. nih.gov For instance, DPQ and its nitro-substituted derivative have been demonstrated as effective chemosensors for fluoride ions in organic solvents like dichloromethane (DCM) and dimethyl sulfoxide (DMSO). nih.gov

More recently, novel quinoxalinium salts have been developed as chemosensors that exhibit a dual mode of action: nucleophilic addition and host-guest complex formation for the detection of anions such as fluoride (F-), acetate (AcO-), and ascorbate. researchgate.net Smaller anions like fluoride and acetate undergo nucleophilic addition at the C2 position of the quinoxalinium cation, leading to de-aromatization and a subsequent change in the absorption and fluorescence signals. researchgate.net In contrast, larger anions like ascorbate form a host-guest type complex due to steric hindrance, which also induces a detectable optical response. researchgate.net

| Sensor Type | Target Anion(s) | Sensing Mechanism | Solvent | Reference |

|---|---|---|---|---|

| 2,3-dipyrrolylquinoxaline (DPQ) | Fluoride (F-) | Chromogenic & Fluorogenic | DCM, DMSO | nih.gov |

| Nitro-DPQ | Fluoride (F-) | Chromogenic & Fluorogenic | DCM, DMSO | nih.gov |

| Quinoxalinium Salts | Fluoride (F-), Acetate (AcO-) | Nucleophilic Addition | Acetonitrile | researchgate.net |

| Quinoxalinium Salts | Ascorbate | Host-Guest Complex Formation | Acetonitrile/DMSO | researchgate.net |

The versatile scaffold of quinoxaline has also been exploited to create fluorescent sensors for various metal cations. researchgate.net A notable application is in the detection of the highly toxic mercury(II) ion (Hg2+). An acenaphtoquinoxaline-based chemosensor has been synthesized for the selective and sensitive detection of Hg2+. nih.gov This "switch-off" sensor demonstrates a quenching of its fluorescence upon binding with Hg2+ ions in an acetonitrile solution. nih.gov The binding stoichiometry between the sensor and Hg2+ was determined to be 1:1, and the sensor exhibited a low detection limit of 42 ppb. nih.gov The selectivity for Hg2+ was high, with no significant interference observed from other metal ions. nih.gov

Beyond mercury, other quinoxaline-based sensors have been designed for different cations. For example, a multifunctional sensor based on a 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) derivative was developed for the dual detection of Fe3+ and Cu2+. nih.gov The interaction with Fe3+ resulted in a colorimetric change from colorless to yellow, allowing for naked-eye detection. nih.gov Conversely, the presence of Cu2+ ions caused a selective quenching of the compound's fluorescence emission. nih.gov

| Sensor | Target Cation | Response Type | Detection Limit | Solvent | Reference |

|---|---|---|---|---|---|

| Acenaphtoquinoxaline | Hg2+ | Fluorescence Turn-Off | 42 ppb | Acetonitrile | nih.gov |

| BMQ | Fe3+ | Colorimetric | Not Specified | Not Specified | nih.gov |

| BMQ | Cu2+ | Fluorescence Turn-Off | Not Specified | Not Specified | nih.gov |

The ability of quinoxaline derivatives to change their optical properties upon protonation makes them suitable for use as pH indicators, particularly in acidic conditions where many common indicators are insensitive. mdpi.com Researchers have developed water-soluble quinoxaline derivatives that can function as dual colorimetric and fluorescent pH sensors in acidic aqueous solutions (pH 1–5). mdpi.comresearchgate.net

One such example is a push-pull quinoxaline, QC1, which has (3-aminopropyl)amino substituents at the 6 and 7 positions. mdpi.comresearchgate.net These hydrophilic groups render the molecule water-soluble. In response to changes in pH, this chromophore exhibits shifts in both its absorption and emission bands. mdpi.comresearchgate.net These spectral changes are significant enough to be observed by the naked eye, allowing for rapid, semi-quantitative pH analysis without sophisticated instrumentation. mdpi.com Importantly, the optical response of this aminoquinoxaline is not affected by the presence of various naturally relevant metal cations. mdpi.comresearchgate.net

Acid-doped quinoxaline derivatives have also been employed as pH-sensitive indicators for detecting volatile alkaline compounds, such as various amines released during fish spoilage. mdpi.com

| Indicator | pH Range | Response | Medium | Key Feature | Reference |

|---|---|---|---|---|---|

| Quinoxaline QC1 | 1–5 | Dual Colorimetric & Fluorescent | Aqueous | Water-soluble, no interference from metal cations | mdpi.comresearchgate.net |

| Acid-doped Quinoxalines | Acidic | Colorimetric | - | Detects volatile amines | mdpi.com |

The application of quinoxaline-based sensors extends to the detection of small organic molecules and biologically important species. mdpi.com For instance, acid-doped quinoxaline derivatives have proven effective in detecting volatile amines like ammonia, trimethylamine, dimethylamine, and triethylamine, which are indicators of seafood spoilage. mdpi.com These sensors function as pH indicators, changing color upon exposure to the basic amine vapors. mdpi.com

In the realm of biologically significant molecules, a nanoprobe based on 2,3-diphenyl quinoxaline (DPQ) has been developed for the selective detection of adenine in an aqueous medium. semanticscholar.org The sensor operates through fluorescence quenching, where the fluorescence of DPQ nanoparticles is diminished upon interaction with adenine. The proposed mechanism involves surface adsorption and the formation of a ground-state complex via hydrogen bonding. semanticscholar.org This method has been successfully applied to detect adenine in serum samples. semanticscholar.org

Trace amounts of water in organic solvents can be detrimental to many chemical reactions. Amine-incorporated quinoxaline derivatives have been developed as effective fluorescent sensors for the quantitative detection of low-level moisture in common organic solvents. researchgate.netnih.gov

A novel, long, and coplanar quinoxaline scaffold (L1) incorporating an amine group exhibits a significant solvatochromic effect and a large Stokes shift, making it highly sensitive to solvent polarity. researchgate.netnih.gov This property was harnessed to determine water content in solvents such as acetonitrile, THF, DMF, and methanol. The probe demonstrated low detection limits for moisture in these solvents. researchgate.netnih.gov The practical utility of this sensor was further demonstrated by its successful application in detecting moisture in commercial food products and building materials. researchgate.netnih.gov Additionally, easy-to-prepare test strips immersed in the probe solution offer a simple, qualitative method for monitoring water content via color changes under UV light. nih.gov

Another approach utilized a 2,3-biphenyl quinoxaline 6-amine derivative as a turn-on fluorescence sensor. researchgate.net The fluorescence of this compound is initially quenched by forming a complex with bis-(2, 4, 6-trichlorophenyl) oxalate (TCPO) and Zn2+. In the presence of water, this non-fluorescent complex decomposes, restoring the fluorescence of the quinoxaline derivative. This method provides a linear response to water content in a dynamic range of 0.0094 - 1% (v/v) with a detection limit of 0.0026% (v/v) in solvents like ethanol and methanol. researchgate.net

| Sensor (Probe) | Solvents | Detection Limit | Sensing Principle | Reference |

|---|---|---|---|---|

| Amine-incorporated quinoxaline (L1) | Acetonitrile | 0.018% | Fluorescence Spectroscopy (Solvatochromism) | researchgate.netnih.gov |

| THF | 0.027% | |||

| DMF | 0.012% | |||

| Methanol | 0.43% | |||

| 2,3-biphenyl quinoxaline 6-amine | Ethanol, Methanol | 0.0026% (v/v) | Turn-On Fluorescence | researchgate.net |

Chromogenic Applications

Quinoxaline derivatives are notable for their use in chromogenic and fluorogenic applications, where they serve as molecular sensors that signal the presence of specific analytes through a change in color or fluorescence. nih.gov This capability stems from the electron-deficient nature of the quinoxaline ring, which can be tailored to interact with various substances. nih.gov

Derivatives of quinoxaline have been developed as dual colorimetric and fluorescent sensors for measuring pH in aqueous solutions. mdpi.comresearchgate.net For instance, a "push-pull" quinoxaline compound, QC1, which features electron-donating aminopropyl groups, is soluble in water and effective for pH measurements in the acidic range of 1 to 5. mdpi.comresearchgate.net This dual-channel sensing is due to shifts in both its absorption and emission bands upon protonation of the quinoxaline ring. mdpi.com Such spectral changes are often distinct enough to be observed by the naked eye, allowing for rapid, semi-quantitative analysis in field settings. researchgate.net

In addition to pH sensing, quinoxaline-based chemosensors have been designed for the detection of metal ions. A multifunctional sensor, 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ), demonstrates a colorimetric response to Fe³⁺ ions, changing from colorless to yellow upon interaction. nih.gov This same compound also exhibits a "turn-off" fluorescent response to Cu²⁺ ions. nih.gov The sensing mechanism for Fe³⁺ involves the formation of a 1:1 complex between the BMQ molecule and the iron ion. nih.gov Another quinoxaline derivative, HQphy (N-phenyl-N′-quinoxalin-2-ylmethylene-hydrazine), acts as a colorimetric sensor for strongly acidic conditions (pH 0.7–2.7) and can also detect Fe³⁺. rsc.org The detection of Fe³⁺ is an indirect result of the acidity produced by the [Fe(H₂O)₆]³⁺ ion in solution. rsc.org

The development of these sensors highlights the versatility of the quinoxaline scaffold in creating materials that can visually report on their chemical environment.

Table 1: Chromogenic and Fluorogenic Quinoxaline Derivatives

| Compound | Analyte | Sensing Mechanism | Observable Change |

|---|---|---|---|

| QC1 | pH (1-5) | Protonation of quinoxaline ring | Red shifts in absorption and emission bands |

| BMQ | Fe³⁺ | 1:1 complex formation | Color change from colorless to yellow |

| BMQ | Cu²⁺ | - | Fluorescence "turn-off" |

| HQphy | pH (0.7-2.7) / Fe³⁺ | Protonation-deprotonation equilibrium | Color change |

Corrosion Inhibition Studies

Quinoxaline derivatives have proven to be effective corrosion inhibitors for metals, particularly for mild steel in acidic environments like hydrochloric acid (HCl). nih.govmdpi.comnih.gov Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective layer that blocks the active sites for corrosion. ijirset.comnajah.edu

The effectiveness of a quinoxaline-based inhibitor is closely linked to its adsorption characteristics on the metal surface. This process typically involves the replacement of water molecules at the metal-solution interface by the organic inhibitor molecules. ijirset.com The adsorption of these compounds on mild steel has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the surface. nih.govresearchgate.net

The adsorption can occur through two primary mechanisms: physisorption and chemisorption. Physisorption involves weaker electrostatic interactions between the charged metal surface and the inhibitor molecules, while chemisorption involves the formation of stronger coordinate bonds through the sharing of electrons between the inhibitor and the metal. The presence of heteroatoms (like nitrogen in the quinoxaline ring), π-electrons, and various functional groups in the inhibitor's molecular structure plays a crucial role in facilitating this adsorption. ijirset.com For some quinoxaline derivatives, the adsorption is a competitive process involving both physisorption and chemisorption. nih.govresearchgate.net Ultraviolet-visible (UV-vis) spectroscopic analysis has confirmed chemical interactions between quinoxaline inhibitors and the mild steel surface, indicating the formation of Fe-inhibitor complexes. nih.govresearchgate.net

Electrochemical studies, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), are widely used to evaluate the performance of corrosion inhibitors. mdpi.com PDP studies have consistently shown that quinoxaline derivatives act as mixed-type inhibitors. nih.govnih.govresearchgate.net This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comnih.govijirset.com

EIS measurements reveal that the presence of quinoxaline inhibitors increases the charge transfer resistance at the metal-solution interface, indicating a slowing of the corrosion rate. nih.gov The decrease in the double-layer capacitance (Cdl) values with increasing inhibitor concentration suggests that the inhibitors are adsorbing on the metal surface and displacing water molecules. nih.gov

Computational methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide deeper insights into the inhibition mechanism at a molecular level. nih.govmdpi.com DFT calculations help to identify the reactive sites in the inhibitor molecules and understand their interaction with the metal surface. mdpi.com MD simulations can model the adsorption of the inhibitor molecules on the metal surface, and the calculated binding energies often correlate well with the experimentally observed inhibition efficiencies. researchgate.net These theoretical studies support the experimental findings that the protective action of quinoxaline derivatives is due to their strong adsorption on the metal surface. najah.edu

Table 2: Electrochemical Data for Quinoxaline-based Corrosion Inhibitors on Mild Steel in 1 M HCl

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Type of Inhibitor |

|---|---|---|---|

| NSQN | 1x10⁻³ | 96 | Mixed-type |

| CSQN | 1x10⁻³ | 92 | Mixed-type |

| Q1 | 5x10⁻³ | 96 | Mixed-type |

| Q2 | 5x10⁻³ | 89 | Mixed-type |

| PRQX | 1x10⁻³ | 97.7 | Mixed-type |

Supramolecular Chemistry and Self-Assembly

The ability of quinoxaline derivatives to participate in non-covalent interactions makes them valuable building blocks in supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures.

Quinoxaline units can be incorporated into macrocyclic structures, which are large ring-shaped molecules capable of binding to specific guest ions or molecules. These macrocycles can function as selective chemosensors. For example, a quinoxaline-bridged Schiff-base macrocycle has been synthesized and shown to exhibit a selective fluorescent quenching response to Hg²⁺ ions in an aqueous solution. researchgate.net The synthesis of fully conjugated quinoxaline-based oligophenylene macrocycles has also been achieved, with potential applications in host-guest chemistry. researchgate.net

Chirality, or "handedness," is a fundamental property in chemistry and materials science. Quinoxaline derivatives can be used to create chiral supramolecular structures. A chiral gelator named SQLG (styrylquinoxalinyl L-amino glutamic diamide) has been synthesized by incorporating a quinoxaline-derived moiety into an L-glutamic diamide-based amphiphile. pku.edu.cn This molecule can self-assemble into nanofibers in various organic solvents, leading to the formation of organogels. pku.edu.cn

During this self-assembly process, the chirality from the L-glutamic diamide core is transferred to the entire supramolecular structure, a phenomenon that can be observed using circular dichroism (CD) spectroscopy. pku.edu.cn Interestingly, the resulting gels can exhibit opposite signals of supramolecular chirality depending on the polarity of the solvent, which is attributed to different hydrogen bonding and stacking modes of the gelator molecules. pku.edu.cn

Furthermore, these organogels can function as chiroptical switches. The proton-accepting nitrogen atoms in the quinoxaline skeleton make the gels responsive to acid. pku.edu.cn Upon the addition of acid, a complete inversion of the CD signal can be observed, and the circularly polarized luminescence (CPL) can be switched off. pku.edu.cn This process is reversible upon neutralization, demonstrating the potential of these materials in smart devices and optical data storage. pku.edu.cn

Supramolecular Gels

Supramolecular gels are a class of soft materials wherein low-molecular-weight gelators (LMWGs) self-assemble in a solvent to form three-dimensional fibrous networks. mdpi.comthieme-connect.de These networks immobilize the solvent, resulting in a gel-like state. The formation and stability of these gels are governed by a combination of non-covalent interactions, including hydrogen bonding, π–π stacking, and van der Waals forces. pku.edu.cnnih.gov The incorporation of specific functional moieties, such as the quinoxaline core, into the structure of LMWGs can introduce unique photophysical properties and stimuli-responsiveness.

Research into advanced applications has explored the use of quinoxaline derivatives to construct sophisticated supramolecular systems. A notable example is a chiral gelator, styrylquinoxalinyl L-amino glutamic diamide (SQLG), which features a π-conjugated quinoxaline headgroup. pku.edu.cn This compound has been shown to act as an effective LMWG, capable of forming organogels in a diverse range of organic solvents, from nonpolar to polar. pku.edu.cn

The self-assembly mechanism of SQLG involves the formation of nanofibers driven by multiple intermolecular interactions. The planar, aromatic structure of the quinoxaline moiety facilitates π–π stacking, which, in conjunction with hydrogen bonding and van der Waals forces, leads to the creation of a stable gel network. pku.edu.cn

Detailed Research Findings

Studies on the SQLG gelator have revealed that the properties of the resulting supramolecular gel are highly dependent on the solvent environment. For instance, organogels formed in polar solvents like N, N-dimethylformamide (DMF) exhibit different supramolecular chirality compared to those formed in nonpolar solvents such as toluene. pku.edu.cn This difference is attributed to distinct hydrogen bonding strengths, which lead to two different stacking modes of the gelator molecules. pku.edu.cn These structural variations were confirmed by infrared spectroscopy (IR) and X-ray diffraction (XRD). pku.edu.cn

The quinoxaline moiety also imparts significant optical properties to the gel. The toluene-based gel, owing to its strong fluorescence and defined supramolecular chirality, was found to emit right-handed circular polarized luminescence (CPL) upon excitation. pku.edu.cn In contrast, the gel formed in DMF did not show CPL emission, a difference linked to its weaker fluorescence in that specific solvent environment. pku.edu.cn

Table 1: Gelation and Chiroptical Properties of a Quinoxaline-Derived Gelator (SQLG) in Different Solvents

| Property | Nonpolar Solvent (Toluene) | Polar Solvent (DMF) |

| Gel Formation | Forms stable organogel | Forms stable organogel |

| Primary Interactions | π–π stacking, Hydrogen bonding, van der Waals | π–π stacking, Stronger Hydrogen bonding, van der Waals |

| Supramolecular Chirality | Exhibits distinct CD signal | Exhibits opposite CD signal |

| Circular Polarized Luminescence (CPL) | Emits right-handed CPL | No CPL emission |

Furthermore, the nitrogen atoms within the quinoxaline skeleton serve as proton-accepting sites, making the gel highly responsive to acidic stimuli. pku.edu.cn Upon the introduction of an acid, the system undergoes a significant transformation. The protonation of the quinoxaline moiety strengthens intramolecular charge transfer (ICT) and alters the driving forces behind the self-assembly. pku.edu.cn This leads to the collapse of the transparent yellow organogel into a red dispersion. pku.edu.cn

This chemical stimulus triggers a corresponding change in the gel's nanostructure, with the initial nanofibers transforming into nanospheres, an observation confirmed by scanning electron microscope (SEM) analysis. pku.edu.cn This morphological shift results in a complete inversion of the circular dichroism (CD) signal and the quenching ("switching off") of the CPL signal. pku.edu.cn Critically, this entire process is reversible; the original gel state, along with its characteristic properties, can be fully recovered upon neutralization of the system. pku.edu.cn This demonstrates the potential for creating a chiroptical switch with multi-stimuli responsiveness. pku.edu.cn

Table 2: Stimuli-Responsive Behavior of the SQLG Organogel

| Stimulus | Molecular-Level Effect | Morphological Change | Spectroscopic Change | Macroscopic Observation |

| Acid Addition | Protonation of nitrogen atoms in the quinoxaline ring | Nanofibers transform to nanospheres | Inversion of CD signal; CPL signal is switched off | Yellow transparent gel collapses into a red dispersion |

| Neutralization | Deprotonation of quinoxaline ring | Nanospheres revert to nanofibers | Original CD and CPL signals are restored | Red dispersion reverts to a yellow transparent gel |

Biological Activities and Medicinal Chemistry Research of Quinoxalin 5 Amine Derivatives

Anticancer and Antitumor Activities

Quinoxaline (B1680401) derivatives have demonstrated significant efficacy as anticancer agents, functioning through various mechanisms including the inhibition of protein kinases and the induction of apoptosis. rsc.orgresearchgate.net Their ability to act as selective ATP-competitive inhibitors for a multitude of kinases makes them a valuable scaffold in the development of targeted cancer therapies. nih.govekb.egekb.eg Research has highlighted the potential of quinoxaline-based compounds to impede tumor growth, proliferation, and metastasis. rsc.orgfrontiersin.org

Inhibition of Cell Growth and Proliferation

A number of studies have underscored the potent antiproliferative effects of quinoxalin-5-amine derivatives against various cancer cell lines. For instance, a series of 2,3-substituted quinoxaline-6-amine derivatives were synthesized and evaluated for their ability to inhibit tumor cell growth. frontiersin.org Among these, compounds ZX-J-19j and ZX-J-19l exhibited remarkable inhibition of tumor cell proliferation, with activity comparable to the immunosuppressive drug Cyclosporine A and significantly stronger than the conventional chemotherapeutic agent 5-fluorouracil. frontiersin.org

Furthermore, quinoxaline-5,8-dione (B3348068) derivatives have been shown to effectively inhibit the proliferation of rat aortic smooth muscle cells, suggesting their potential as anti-atherosclerotic agents. researchgate.net The antiproliferative activity of various quinoxaline derivatives has been tested against a panel of human cancer cell lines, including those of the lung, colon, and breast, with several compounds demonstrating significant inhibitory effects. ekb.egtandfonline.com For example, pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been identified as potent inhibitors of proliferation in human leukemic and breast cancer cell lines. tandfonline.com

A series of novel N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinaminepyrimidine-2,4-diamine derivatives displayed robust antiproliferative activity against cancer cell lines with specific EGFR mutations, with IC50 values in the nanomolar range. nih.gov Similarly, new quinoxaline derivatives of dehydroabietic acid have been synthesized and shown to possess in vitro antiproliferative activities against human breast cancer (MCF-7), hepatocarcinoma (SMMC-7721), and cervical carcinoma (HeLa) cell lines. mdpi.com

The following table summarizes the antiproliferative activity of selected this compound derivatives:

| Compound | Cell Line | Activity (IC50) | Reference |

| ZX-J-19j | Hepatocellular Carcinoma | Not specified, but comparable to CsA | frontiersin.org |

| ZX-J-19l | Hepatocellular Carcinoma | Not specified, but comparable to CsA | frontiersin.org |

| Y9m | Baf3-EGFRL858R/T790M/C797S | 8-9 nM | nih.gov |

| Y9m | Baf3-EGFRDel19/T790M/C797S | 8-9 nM | nih.gov |

| Pyrroloquinoxaline 1a | K562 (Leukemia) | 4.5 µM | tandfonline.com |

| Pyrroloquinoxaline 1h | U937 (Leukemia) | 5 µM | tandfonline.com |

| Pyrroloquinoxaline 1h | MCF7 (Breast Cancer) | 8 µM | tandfonline.com |

Apoptosis Induction Mechanisms

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. researchgate.nettandfonline.com This process is critical for eliminating malignant cells and is often dysregulated in cancer.